5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 667413-64-1
Cat. No.: VC2003030
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667413-64-1 |
|---|---|
| Molecular Formula | C14H19N3OS |
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | 4-methyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19) |
| Standard InChI Key | ORCYKNXZCPJCCG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |
Introduction
Chemical Identity and Properties
5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound characterized by its triazole core structure with distinctive functional groups. The compound features a triazole ring, a methyl group, an isopropylphenoxy group, and a thiol group, contributing to its unique chemical properties. This molecular arrangement potentially enables various biochemical interactions that could be exploited for medicinal or agricultural applications.
Basic Chemical Properties
The compound possesses several key chemical identifiers and properties as outlined in Table 1:
Table 1: Chemical Properties of 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
| Property | Value |
|---|---|
| CAS Number | 667413-64-1 |
| Molecular Formula | C₁₄H₁₉N₃OS |
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | 4-methyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19) |
| Standard InChIKey | ORCYKNXZCPJCCG-UHFFFAOYSA-N |
| SMILES Notation | CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |
The molecular structure incorporates a five-membered 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4. The thiol group (-SH) attached at position 3 contributes to the compound's reactivity profile, while the 4-isopropylphenoxy substituent at position 5 influences its lipophilicity and potential interactions with biological targets. The methyl group at position 4 further modifies its electronic properties and potential binding capabilities.
Structural Characteristics and Comparisons
The structure of 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be better understood through comparison with related triazole derivatives. This comparative analysis provides insight into how structural modifications influence chemical and biological properties.
Comparative Analysis with Similar Triazole Derivatives
Table 2 presents a comparison between the target compound and structurally related triazole derivatives:
Table 2: Structural Comparison of Selected Triazole Derivatives
This structural diversity within the triazole family demonstrates how subtle modifications to the core structure can potentially lead to different biological activities and physical properties. The isopropylphenoxy group of the target compound likely confers increased lipophilicity compared to simpler derivatives, potentially affecting membrane permeability and protein binding capabilities .
| Hazard Type | Hazard Statement | Severity | Precautionary Measures |
|---|---|---|---|
| Acute Toxicity (oral) | Harmful if swallowed | Moderate | Avoid ingestion, wear appropriate PPE |
| Skin Contact | May cause skin irritation | Moderate | Use protective gloves |
| Eye Contact | May cause serious eye irritation | Moderate | Wear eye protection |
| Respiratory | May cause respiratory irritation | Moderate | Use in well-ventilated areas |
| Environmental | Potential aquatic toxicity | Unknown | Prevent environmental release |
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The thiol group in 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol represents a key site for potential chemical reactions. Based on the reactivity of similar compounds, this functional group could participate in:
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Thiol-disulfide exchange reactions
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Metal coordination chemistry (particularly with transition metals)
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Nucleophilic substitution reactions
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Formation of thioethers through alkylation
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Oxidation to disulfides or sulfonic acids
Research on related compound 4-Methyl-4H-1,2,4-triazole-3-thiol has demonstrated its ability to react with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, suggesting similar reactivity for the target compound .
Research Gaps and Future Directions
Current knowledge about 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol reveals several significant research gaps that warrant further investigation:
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Comprehensive biological activity screening to determine specific therapeutic potential
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Detailed toxicological studies to establish a complete safety profile
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Structure-activity relationship studies comparing various triazole derivatives
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Optimization of synthetic routes for improved yield and purity
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Investigation of potential synergistic effects with established drugs
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Exploration of novel applications beyond traditional medicinal chemistry
Future research should focus on elucidating the specific biological mechanisms through which this compound exerts its effects, particularly its interactions with fungal and bacterial targets. Additionally, computational studies could help predict potential binding sites and guide rational design of improved derivatives.
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